molecular formula C20H18N4O B12290066 2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol

2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol

Cat. No.: B12290066
M. Wt: 330.4 g/mol
InChI Key: VFKCKMKPKIUZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK8-IN-4 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8-IN-4 has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK8-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various functional group transformations. Key steps include:

    Formation of the pyridine core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.

    Functional group modifications: Introduction of various functional groups such as halogens, amines, or hydroxyl groups through reactions like halogenation, amination, or hydroxylation.

    Coupling reactions: The final step involves coupling the modified pyridine core with other intermediates to form CDK8-IN-4.

Industrial Production Methods

Industrial production of CDK8-IN-4 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Ensuring high yield and purity of the product by optimizing temperature, pressure, and reaction time.

    Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

CDK8-IN-4 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in CDK8-IN-4 and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.

Mechanism of Action

CDK8-IN-4 exerts its effects by inhibiting the kinase activity of CDK8. The compound binds to the ATP-binding site of CDK8, preventing the phosphorylation of target proteins involved in transcription regulation. This inhibition disrupts the transcriptional activity of CDK8, leading to altered gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

CDK8-IN-4 is compared with other CDK8 inhibitors such as:

CDK8-IN-4 stands out due to its high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol

InChI

InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)

InChI Key

VFKCKMKPKIUZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.